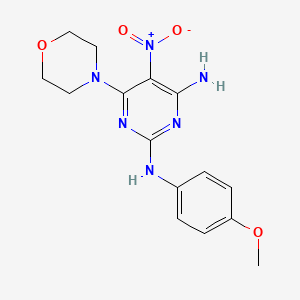

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

Description

2-N-(4-Methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-methoxyphenyl group at position 2, a morpholine moiety at position 6, and a nitro group at position 3. Its molecular formula is C₁₆H₂₀N₆O₄ (molecular weight: 360.37 g/mol) . The compound’s structure features hydrogen bond donors (2 NH groups) and acceptors (8 sites, including morpholine O and nitro O), contributing to a polar surface area of ~85.8 Ų .

Properties

IUPAC Name |

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O4/c1-24-11-4-2-10(3-5-11)17-15-18-13(16)12(21(22)23)14(19-15)20-6-8-25-9-7-20/h2-5H,6-9H2,1H3,(H3,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXPWSOZWPXKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319648 | |

| Record name | 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578003-25-5 | |

| Record name | 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the pyrimidine core.

Addition of the Morpholine Ring: The morpholine ring can be added through a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound.

Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Amino derivatives formed by the reduction of the nitro group.

Substitution Products: Compounds with substituted functional groups based on the nucleophile used.

Scientific Research Applications

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Modulation of Signaling Pathways: Affecting signaling pathways that regulate inflammation and immune responses.

Binding to Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are widely studied for their structural versatility and pharmacological relevance. Below is a systematic comparison of 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to .

Key Differences and Implications

Substituent Effects on Lipophilicity :

- The 4-methoxyphenyl group in the target compound provides moderate lipophilicity (logP ~5.18), while its ethoxy analog (, logP 5.18) shows similar values despite a larger substituent. Ethoxy groups typically increase logP, but the dual substitution (2-methoxy in ) may offset this .

- Replacement of morpholine with 4-methylpiperidine () reduces hydrogen-bonding capacity, likely decreasing aqueous solubility .

Hydrogen Bonding and Crystal Packing :

- The morpholine ring in the target compound contributes to N–H⋯O interactions , enhancing crystalline stability. In contrast, fluorophenyl derivatives (e.g., ) rely on N–H⋯N bonds and π-π stacking for crystal cohesion .

- Dihedral angles between the pyrimidine core and aryl substituents (e.g., 12–86° in ) influence molecular planarity, affecting binding to biological targets .

However, they may also contribute to toxicity . Methoxy/ethoxy groups can improve metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ), which may exhibit stronger antibacterial activity but higher cytotoxicity .

Pharmacokinetic Predictions :

- The target compound’s polar surface area (85.8 Ų) suggests moderate oral bioavailability, aligning with pyrimidine derivatives analyzed in . In silico models indicate that logP >5 may limit solubility but enhance membrane permeability .

Biological Activity

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine, often referred to as a morpholine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor effects, mechanisms of action, and structural characteristics based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-N-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is . The compound features a nitropyrimidine core with morpholine and methoxyphenyl substituents, which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 (Liver) | 6.92 - 8.99 | 99.93 - 100.39 |

| A549 (Lung) | 7.60 - 10.36 | 86.51 - 100.02 |

| MCF-7 (Breast) | Not reported | Not reported |

| DU145 (Prostate) | Not reported | Not reported |

The compound exhibited stronger potency compared to Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor .

The mechanism by which this compound induces antitumor activity appears to involve:

- Cell Cycle Arrest : The compound arrests the cell cycle at the S phase, which was confirmed through flow cytometry analysis of HepG2 cells treated with varying concentrations .

- Induction of Apoptosis : The treatment leads to alterations in pro-apoptotic and anti-apoptotic protein levels, resulting in mitochondrial dysfunction and subsequent activation of caspase-3 .

- Molecular Targeting : Molecular docking studies suggest that the compound may inhibit farnesyltransferase, a key enzyme in cancer cell signaling pathways .

Case Studies

In a recent study, the synthesis and characterization of the compound were performed using single-crystal X-ray diffraction analysis, revealing critical insights into its solid-state properties and intermolecular interactions . The non-planar geometry observed in the crystal structure suggests potential for π–π stacking interactions that may enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.